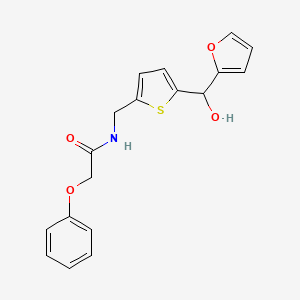

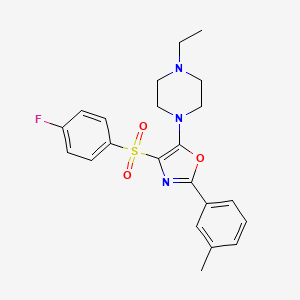

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Solar Energy Conversion

Furan and thiophene derivatives have been synthesized and applied in dye-sensitized solar cells, showing significant improvements in solar energy-to-electricity conversion efficiency. One study demonstrated that the use of furan as a conjugated linker in phenothiazine-based dyes resulted in a 24% efficiency improvement compared to reference cells (Se Hun Kim et al., 2011).

Regiocontrolled Synthesis

Photooxygenation of 2-thiophenyl-substituted furans has been used for the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides, showcasing the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide in the process (Vasiliki Kotzabasaki et al., 2016).

Synthetic Efficiency

The efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides has been reported, highlighting the environmental friendliness and mild reaction conditions of the process (R. Raju et al., 2022).

Expanded Calix[n]pyrroles Synthesis

Studies on the synthesis of expanded calix[n]pyrroles and their furan or thiophene analogues have contributed to the development of cyclic oligomers with potential applications in molecular recognition and catalysis (A. Nagarajan et al., 2001).

Biobased Polyesters

Furan derivatives, specifically 2,5-bis(hydroxymethyl)furan, have been enzymatically polymerized to produce novel biobased polyesters, showcasing the potential of these compounds in sustainable materials science (Yi Jiang et al., 2014).

Propiedades

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(12-23-13-5-2-1-3-6-13)19-11-14-8-9-16(24-14)18(21)15-7-4-10-22-15/h1-10,18,21H,11-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBWUBZZKLFUGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)

![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)

![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)